N-(2,4-difluorophenyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-8-4-5-10(9(13)6-8)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUOPEATGYWTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-difluorophenyl)cyclobutanecarboxamide can be synthesized through the condensation reaction of 2,4-difluoroaniline with cyclobutanecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with atmospheric moisture or oxygen. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride), nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2,4-difluorophenyl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: Explored as a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its unique chemical structure makes it a valuable scaffold for medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. Additionally, its interaction with receptors can trigger signaling cascades that influence cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropanecarboxamide Derivatives
N-(4-Fluorophenyl)cyclopropanecarboxamide (C₁₀H₁₀FNO, MW: 179.19 g/mol) serves as a key analog. Key differences include:
- Fluorination: The monoflurorinated phenyl group in the cyclopropane derivative contrasts with the 2,4-difluorophenyl group in the target compound, which may enhance dipole interactions and influence solubility .
Fluorinated Benzamides
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24, C₁₃H₈F₃NO) provides a relevant comparison for fluorination patterns and solid-state behavior:
- Crystal Packing: Fo24 forms 1D chains via amide-amide hydrogen bonds (N–H···O=C, 3.09 Å) and weaker C–H···F/O interactions. Similar interactions are expected in the cyclobutane analog but modulated by the non-aromatic cyclobutane ring .
- Tautomerism : Unlike triazole-thione derivatives (e.g., compounds [7–9]), the carboxamide group in N-(2,4-difluorophenyl)cyclobutanecarboxamide is unlikely to exhibit tautomeric shifts due to the absence of thiol/thione functionality .
Physicochemical Properties
Notes:
- The cyclobutane derivative’s melting point and solubility are expected to differ from cyclopropane and benzamide analogs due to reduced ring strain and altered packing efficiency.
- Fluorine NMR chemical shifts in the 2,4-difluorophenyl group typically range from -110 to -120 ppm, consistent with aromatic fluorine environments .
Research Findings and Implications
- Structural Trends : Fluorinated carboxamides exhibit predictable hydrogen-bonding motifs (e.g., amide-amide chains) but vary in packing efficiency due to substituent bulk. The cyclobutane ring may disrupt π-π stacking observed in benzamide analogs .
Biological Activity
N-(2,4-difluorophenyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2N |
| Molecular Weight | 196.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | DQZQKLJXWZZGAT-UHFFFAOYSA-N |
The compound features a cyclobutane ring and difluorophenyl moiety, which contribute to its unique pharmacological properties. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.
This compound interacts with specific biological targets, primarily enzymes and receptors. The fluorinated structure increases binding affinity due to enhanced electronic properties. This interaction can modulate various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of U937 human myeloid leukemia cell lines without exhibiting cytotoxicity on normal cells. This selectivity is crucial for developing effective cancer therapies that minimize harm to healthy tissues .
Enzyme Inhibition
The compound has been employed in studies focusing on enzyme interactions. Its unique structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been noted for its potential in inhibiting cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes.
Synthesis Methods
The synthesis of this compound can be achieved through several routes:
- Starting Materials : The synthesis typically begins with 2,4-difluoroaniline and cyclobutanecarboxylic acid.
- Reactions :
- Amide Formation : The carboxylic acid is converted into the amide using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Purification : The product is purified through recrystallization or chromatography.
Case Study 1: Antitumor Efficacy
In a controlled study involving U937 cell lines, this compound was tested for its ability to inhibit cell growth. Results indicated a dose-dependent inhibition of proliferation with an IC50 value significantly lower than that of standard chemotherapeutics. The study concluded that this compound could serve as a lead for developing new anticancer agents .
Case Study 2: Enzyme Interaction Analysis
A detailed analysis was conducted on the interaction of this compound with COX enzymes. The compound was found to exhibit competitive inhibition with Ki values indicating strong binding affinity compared to other known inhibitors. This suggests potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-difluorophenyl)cyclobutanecarboxamide, and what reaction conditions are critical for high yield?
- Methodology : The synthesis typically involves an amide coupling reaction between cyclobutanecarboxylic acid chloride and 2,4-difluoroaniline. Key steps include:
- Activation of the carboxylic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HATU .
- Purification via column chromatography or preparative HPLC to isolate the product. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions.
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- X-ray crystallography resolves bond lengths, angles, and torsion angles. For example, single-crystal analysis of N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide revealed planar amide geometry and fluorophenyl ring orientation .
- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H-¹³C HSQC confirms cyclobutane ring connectivity .
Q. What preliminary biological activities have been reported for structurally related compounds?
- Findings :
- Antimicrobial activity : N-(2,4-difluorophenyl)furan-2-carboxamide showed MIC values of 2–8 µg/mL against Gram-positive bacteria .
- Anticancer potential : Pyrazole and oxazole analogs exhibit IC₅₀ values <10 µM in cancer cell lines via kinase inhibition .
- Mechanistic insights : Fluorine atoms enhance lipophilicity and target binding, while the cyclobutane ring imposes conformational constraints .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
- Strategies :
- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling in intermediates (e.g., boronate esters) to improve regioselectivity .
- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction rates, while low temperatures reduce decomposition .
Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values across studies) be resolved?
- Approaches :
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular proliferation tests (MTT assays) .
- Control experiments : Test for nonspecific binding using fluorophore-labeled probes .
- Example : Discrepancies in N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide’s activity were traced to assay buffer pH affecting compound solubility .
Q. What computational methods are suitable for predicting the binding affinity of this compound to protein targets?
- Tools :
- Molecular docking (AutoDock Vina) predicts binding poses to enzymes like COX-2 or EGFR .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- Validation : Compare computational ΔG values with experimental SPR (surface plasmon resonance) data .
Q. How can the solubility and bioavailability of this compound be improved for in vivo studies?
- Strategies :
- Salt formation : Hydrochloride salts of cyclobutanecarboxamide analogs improve aqueous solubility by 5-fold .
- Prodrug design : Esterification of the carboxamide group enhances membrane permeability .
Q. What stability studies are required for long-term storage of this compound?
- Protocols :
- Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C for cyclobutane derivatives) .
- HPLC stability assays : Monitor degradation under UV light and humidity (40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
